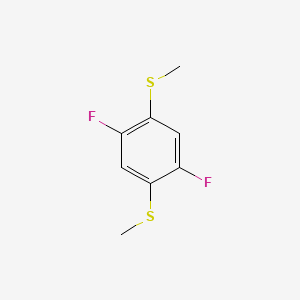
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8F2S2 It is characterized by the presence of two fluorine atoms and two methylsulfane groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2,5-difluorobenzene with methylsulfane under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 95°C, to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.
化学反应分析
Types of Reactions
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfane groups to thiols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The fluorine atoms and methylsulfane groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
相似化合物的比较
Similar Compounds
1,4-Bis(4-pyridyl)-2-fluorobenzene: Similar in structure but contains pyridine groups instead of methylsulfane.
2,5-Difluoro-1,4-phenylene)bis(methylsulfane): A closely related compound with slight variations in functional groups.
Uniqueness
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) is unique due to the presence of both fluorine atoms and methylsulfane groups, which impart distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H8F2S2 |
|---|---|
分子量 |
206.3 g/mol |
IUPAC 名称 |
1,4-difluoro-2,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8F2S2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
InChI 键 |
YTIGBUMJTWTDNK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1F)SC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


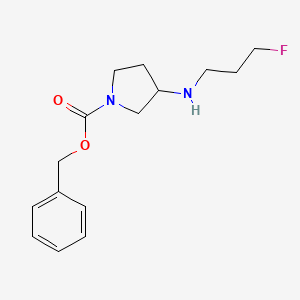
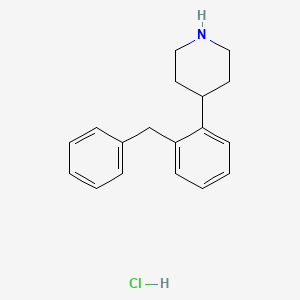
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
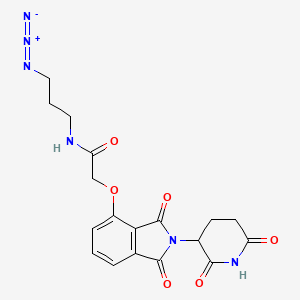
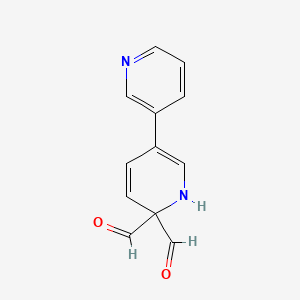
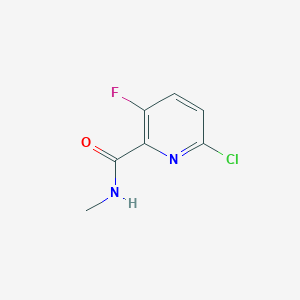

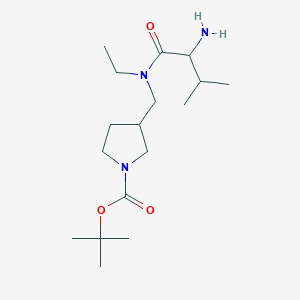

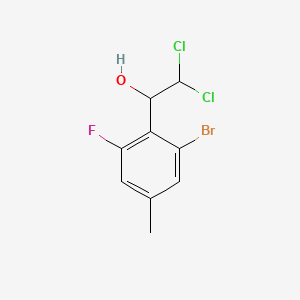
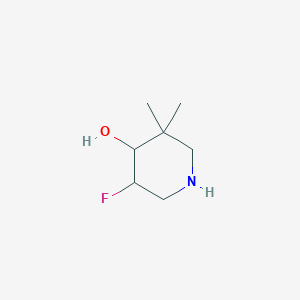
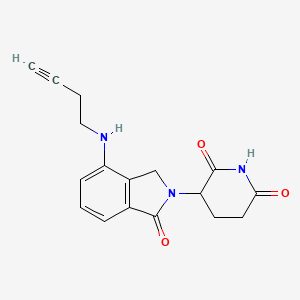
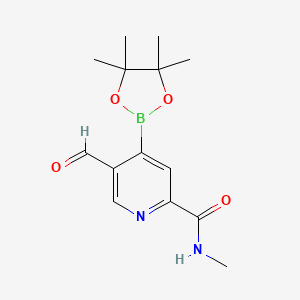
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
